Ferroquine

説明

Ferroquine is a synthetic compound related to chloroquine which acts as an antimalarial, and shows good activity against chloroquine-resistant strains . It is the most successful of the chloroquine derivatives .

Synthesis Analysis

Ferroquine (FQ) is a derivative of chloroquine with antimalarial properties. It is the most successful of the chloroquine derivatives . Several classes of ferroquine derivatives including hydroxyferroquines, trioxaferroquines, chloroquine-bridged ferrocenophanes, thiosemicarbazone derivatives, ferrocene dual conjugates, 4-N-substituted derivatives, and others have been discussed .

Molecular Structure Analysis

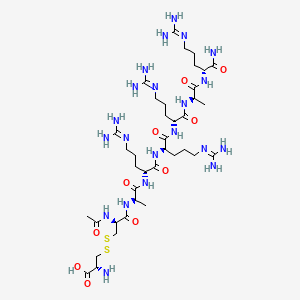

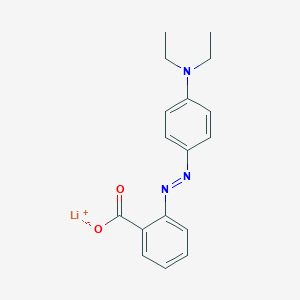

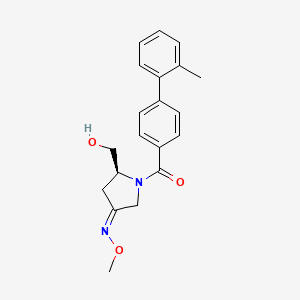

Ferroquine’s chemical structure is 7-chloro-4 [ (2-N,N′dimethylaminomethyl) ferrocenylmethylamino]quinoline . Combination of physicochemical and molecular modeling methods showed that FQ and RQ favor intramolecular hydrogen bonding between the 4-aminoquinoline NH group and the terminal amino group in the absence of water, suggesting that this structure may enhance its passage through the membrane .

Chemical Reactions Analysis

Ferroquine is a derivative of chloroquine with antimalarial properties. It is the most successful of the chloroquine derivatives . FQ could prevent the conversion of hematin into hemozoin by maintaining toxic hematin in the aqueous environment .

Physical And Chemical Properties Analysis

Ferroquine has a molecular weight of 433.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its exact mass is 433.100811 g/mol .

科学的研究の応用

Antimalarial Activity and Cytotoxicity : FQ is known for its high blood schizontocidal activity against malaria. It maintains effectiveness at nanomolar concentrations in vitro and shows activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, the primary causative agent of malaria (Delhaes et al., 2002).

Mechanism of Action : FQ's mechanism of action includes targeting lipids, inhibiting the formation of hemozoin (a disposal form of hemoglobin), and generating reactive oxygen species. This multifactorial mechanism is distinct from conventional antimalarial drugs (Dubar et al., 2008).

Clinical Trials : FQ has reached phase II clinical trials as a treatment for uncomplicated malaria. It shows promise in overcoming resistance issues common with other antimalarials (Biot et al., 2011).

Pharmacokinetics : Studies on the pharmacokinetics of FQ reveal sustained levels in blood, making it a potential partner drug in antimalarial combination therapy. Its pharmacokinetic properties include dose linearity and a significant half-life in blood (Supan et al., 2012).

Redox Behavior and Reinvasion Inhibition : The redox behavior of FQ, specifically its ferrocene core, is crucial in its antimalarial activity. The production of reactive oxygen species in the malaria parasite's vacuole contributes to its effectiveness, including the potential to inhibit parasite reinvasion (Dubar et al., 2013).

Antimalarial/Anticancer Activity : Ferrocene-based compounds like FQ have shown potential not only as antimalarials but also in anticancer applications. Their hybridization with other pharmaceutical scaffolds enhances their biological activity (Peter & Aderibigbe, 2019).

Metabolism and Activity Against Resistant Strains : FQ is metabolized mainly via oxidative pathways, and its metabolites have shown activity against both chloroquine-sensitive and resistant strains of P. falciparum (Daher et al., 2006).

Safety And Hazards

将来の方向性

Ferroquine is a promising candidate for repositioning as cancer therapeutics . It potently inhibits autophagy, perturbs lysosomal function, and impairs prostate tumor growth in vivo . Much research is dedicated to the development of ferroquine derivatives as safe alternatives to antimalarial chemotherapy .

特性

IUPAC Name |

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDENDDKMBDTHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFeN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferroquine | |

CAS RN |

185055-67-8 | |

| Record name | 1-[[(7-Chloro-4-quinolinyl)amino]methyl]-2-[(dimethylamino)methyl]ferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185055-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 185055-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

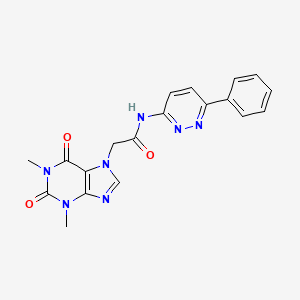

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)